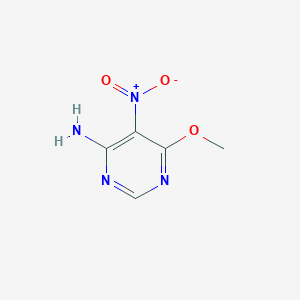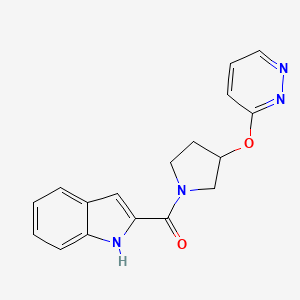![molecular formula C10H6F3N3O2S B2633952 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 256425-07-7](/img/structure/B2633952.png)
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as NTPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTPTA is a thiazole derivative that has a nitro group and a trifluoromethyl group attached to its phenyl ring. This compound has shown promising results in various research studies, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes such as tyrosinase by binding to the active site of the enzyme. This results in the inhibition of the enzyme's activity, which leads to a reduction in the production of melanin.
Biochemical and Physiological Effects:
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as tyrosinase, 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has also been shown to exhibit antioxidant activity. This makes it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is its relatively high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the research on 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. One potential area of interest is its potential as a drug candidate for the treatment of hyperpigmentation disorders such as melasma. Further studies are needed to determine the efficacy and safety of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in this context. Additionally, the antioxidant activity of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine makes it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease. Further studies are needed to determine the mechanism of action and potential therapeutic applications of 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in this context.
Métodos De Síntesis
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can be synthesized through a multistep process involving the reaction of 2-aminothiazole with 2-chloro-4-nitrophenyl trifluoromethyl sulfone. The reaction yields 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine as a yellow crystalline solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as a drug candidate. 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, which is involved in the production of melanin. This makes 4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Propiedades
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2S/c11-10(12,13)5-1-2-6(8(3-5)16(17)18)7-4-19-9(14)15-7/h1-4H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNYCKZWIATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2633870.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2633872.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2633874.png)
![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)

![1-(1-Methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2633878.png)




![(5-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2633886.png)
![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2633891.png)